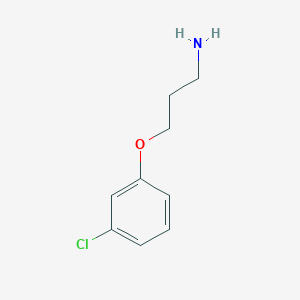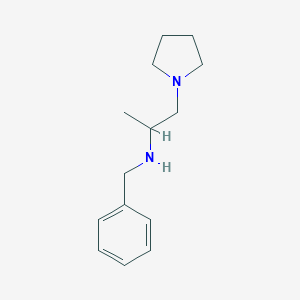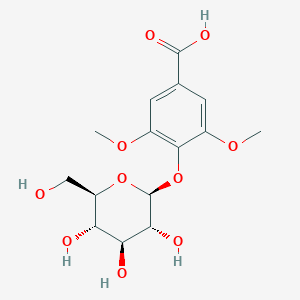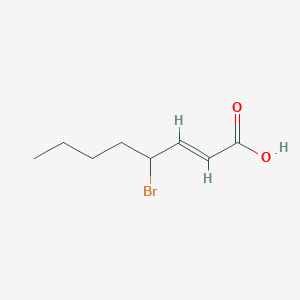
4-Bromo-2-octenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-octenoic acid (BOA) is an organic compound that belongs to the family of unsaturated fatty acids. BOA is a derivative of linoleic acid and is commonly found in the seeds of various plants. BOA has been studied for its potential use in scientific research and has shown promising results in various studies.
Mécanisme D'action
4-Bromo-2-octenoic acid inhibits the activity of various enzymes by binding to the active site of the enzyme. 4-Bromo-2-octenoic acid has been shown to inhibit the activity of lipase by binding to the active site of the enzyme and preventing the hydrolysis of triglycerides. 4-Bromo-2-octenoic acid has also been shown to inhibit the activity of cholinesterase and acetylcholinesterase by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
4-Bromo-2-octenoic acid has been shown to have various biochemical and physiological effects. 4-Bromo-2-octenoic acid has been shown to reduce the levels of triglycerides and cholesterol in the blood. 4-Bromo-2-octenoic acid has also been shown to reduce the levels of inflammatory cytokines in the blood and has been studied for its potential use in treating various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-Bromo-2-octenoic acid has several advantages for use in lab experiments. 4-Bromo-2-octenoic acid is readily available and can be synthesized using various methods. 4-Bromo-2-octenoic acid is also relatively stable and can be stored for extended periods without degradation. However, 4-Bromo-2-octenoic acid has some limitations for use in lab experiments. 4-Bromo-2-octenoic acid has a low solubility in water, which can make it difficult to dissolve in aqueous solutions. 4-Bromo-2-octenoic acid can also be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
4-Bromo-2-octenoic acid has several potential future directions for scientific research. 4-Bromo-2-octenoic acid has been studied for its potential use in treating various inflammatory diseases, and further research is needed to determine the efficacy of 4-Bromo-2-octenoic acid in treating these diseases. 4-Bromo-2-octenoic acid has also been shown to have anti-cancer properties and has been studied for its potential use in treating various types of cancer. Further research is needed to determine the mechanism of action of 4-Bromo-2-octenoic acid in inhibiting the growth of cancer cells. Additionally, 4-Bromo-2-octenoic acid has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease and Parkinson's disease. Further research is needed to determine the efficacy of 4-Bromo-2-octenoic acid in treating these disorders.
Méthodes De Synthèse
4-Bromo-2-octenoic acid can be synthesized through various methods, including the oxidation of linoleic acid, the reaction of 4-bromo-2-octenol with sodium hydroxide, and the reaction of 4-bromo-2-octenol with acetic anhydride. The most common method for synthesizing 4-Bromo-2-octenoic acid involves the oxidation of linoleic acid using potassium permanganate.
Applications De Recherche Scientifique
4-Bromo-2-octenoic acid has been studied extensively for its potential use in scientific research. 4-Bromo-2-octenoic acid has been shown to inhibit the activity of various enzymes, including lipase, cholinesterase, and acetylcholinesterase. 4-Bromo-2-octenoic acid has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating various inflammatory diseases.
Propriétés
Numéro CAS |
115185-86-9 |
|---|---|
Nom du produit |
4-Bromo-2-octenoic acid |
Formule moléculaire |
C8H13BrO2 |
Poids moléculaire |
221.09 g/mol |
Nom IUPAC |
(E)-4-bromooct-2-enoic acid |
InChI |
InChI=1S/C8H13BrO2/c1-2-3-4-7(9)5-6-8(10)11/h5-7H,2-4H2,1H3,(H,10,11)/b6-5+ |
Clé InChI |
FZILSBUDCYKRKR-UHFFFAOYSA-N |
SMILES isomérique |
CCCCC(/C=C/C(=O)O)Br |
SMILES |
CCCCC(C=CC(=O)O)Br |
SMILES canonique |
CCCCC(C=CC(=O)O)Br |
Synonymes |
4-bromo-2-octenoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




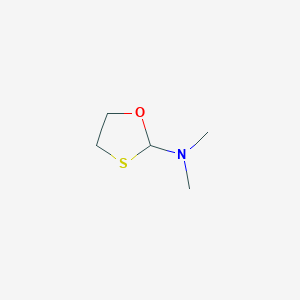
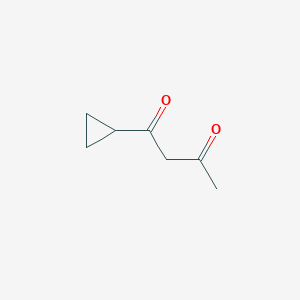


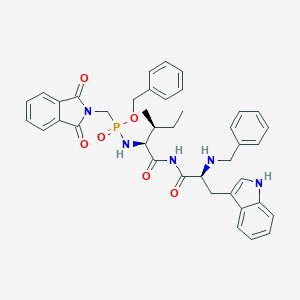
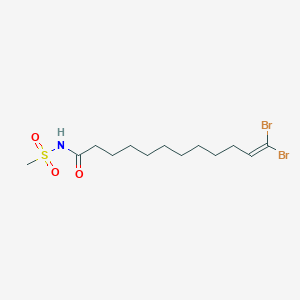
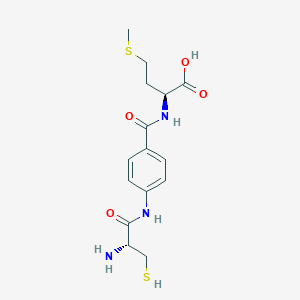
![2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-](/img/structure/B49236.png)
